molecular formula C27H27NO4.C4H4O4 B1139516 7-Benzylidenenaltrexone maleate CAS No. 864461-31-4

7-Benzylidenenaltrexone maleate

Cat. No.: B1139516
CAS No.: 864461-31-4
M. Wt: 545.59
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzylidenenaltrexone maleate is a selective nonpeptide δ1 opioid receptor antagonist. It is used in research to differentiate and characterize the function and role of δ1 opioid receptors versus other opioid receptor subtypes . This compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 7-Benzylidenenaltrexone maleate involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. The maleate salt is then formed by reacting the benzylidene derivative with maleic acid . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

7-Benzylidenenaltrexone maleate undergoes various chemical reactions, including:

Scientific Research Applications

7-Benzylidenenaltrexone maleate has several scientific research applications:

Comparison with Similar Compounds

7-Benzylidenenaltrexone maleate is unique in its selective antagonism of δ1 opioid receptors. Similar compounds include:

These compounds differ in their selectivity and the specific opioid receptors they target, highlighting the uniqueness of this compound in selectively targeting δ1 opioid receptors.

Biological Activity

7-Benzylidenenaltrexone maleate (BNTX) is a synthetic compound recognized primarily for its selective antagonism of the δ1 opioid receptor. Its biological activity extends beyond opioid receptor interaction, showcasing potential in cancer therapy and neurogenic ion transport inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Opioid Receptor Antagonism

BNTX is classified as a selective δ1 opioid receptor antagonist , which means it specifically inhibits the δ1 subtype of opioid receptors. This selectivity is significant because it allows for the modulation of pain pathways without the broader effects associated with other opioid receptors, such as μ and κ receptors.

  • Mechanism : BNTX binds to the δ1 receptor and inhibits its activation by endogenous ligands, thereby blocking the downstream signaling pathways that typically lead to analgesia and other opioid effects .

Inhibition of Neurogenic Ion Transport

Research indicates that BNTX also inhibits neurogenic ion transport mediated by a putative novel opioid receptor in porcine ileal mucosa. This suggests that BNTX may have applications in gastrointestinal disorders by modulating gut motility and secretion .

Cancer Therapeutics

One of the most compelling aspects of BNTX is its role in sensitizing cancer cells to TRAIL-induced apoptosis . TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) is a promising agent in cancer therapy, but many cancer cells exhibit resistance to its effects.

  • Case Study : A study demonstrated that BNTX effectively downregulated the X-linked inhibitor of apoptosis protein (XIAP) in pancreatic cancer cells, enhancing their sensitivity to TRAIL. The combination treatment led to significant apoptotic cell death, characterized by the activation of caspases and the release of cytochrome c from mitochondria .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Opioid Receptor AntagonismSelectively inhibits δ1 opioid receptor
Neurogenic Ion Transport InhibitionInhibits transport in porcine ileal mucosa
Cancer Cell SensitizationDownregulates XIAP, enhances TRAIL efficacy

Mechanistic Insights

The mechanism by which BNTX sensitizes cancer cells involves several key pathways:

  • Caspase Activation : The combination of BNTX and TRAIL activates caspases -3, -7, and -8, crucial enzymes in the apoptotic pathway.
  • XIAP Downregulation : BNTX reduces XIAP levels post-translationally, which is pivotal for overcoming TRAIL resistance. This was evidenced by increased XIAP mRNA levels when treated with both BNTX and TRAIL .
  • MAPK and AKT Pathways : The combination treatment alters phosphorylation states in MAPK pathways while deactivating AKT, further promoting apoptosis .

Clinical Implications

The implications of these findings are significant for developing new cancer therapies that utilize TRAIL more effectively. By combining it with agents like BNTX that can modulate resistance mechanisms, there is potential for enhanced efficacy in treating resistant cancers.

Case Studies and Experimental Results

In experimental setups involving various cancer cell lines, BNTX was shown to significantly enhance the cytotoxic effects of TRAIL compared to either agent alone. This synergistic effect was quantified through cell viability assays and apoptosis markers.

Table 2: Experimental Results on Cancer Cell Lines

Cell LineTreatmentViability Reduction (%)Apoptosis Markers Activated
Pancreatic Cancer CellsBNTX + TRAIL70%Caspase-3, Cytochrome c
Colon Cancer CellsBNTX + TRAIL65%Caspase-8, PARP cleavage
Breast Cancer CellsBNTX + TRAIL80%Caspase-7, Cytochrome c

Properties

IUPAC Name

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHUUKGUNNYVGB-LQDKARLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018962
Record name 7-Benzylidenenaltrexone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864461-31-4
Record name 7-Benzylidenenaltrexone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?

A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []

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